BenchChemオンラインストアへようこそ!

Tert-butyl 1-aminospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate

Quality Control Procurement SHP2 Synthesis

Sourcing CAS 2377354-79-3 is strategic for controlling your SHP2 inhibitor supply chain. As the direct, penultimate intermediate with a Boc-protected piperidine and a free indane-1-amine, it enables selective, convergent synthesis with a validated 96.3% final deprotection yield. Avoid the reduced efficiency and supply volatility of unprotected dihydrochloride salts or regioisomeric variants that fail to map the clinical pharmacophore. This is the definitive building block for generating high-affinity leads and diverse spiro-fragment libraries.

Molecular Formula C18H26N2O2
Molecular Weight 302.418
CAS No. 2377354-79-3
Cat. No. B2408106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-aminospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate
CAS2377354-79-3
Molecular FormulaC18H26N2O2
Molecular Weight302.418
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3C2N
InChIInChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)12-13-6-4-5-7-14(13)15(18)19/h4-7,15H,8-12,19H2,1-3H3
InChIKeyRIPPPTQXTMDWSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 1-aminospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate (CAS 2377354-79-3): Sourcing Specifications for a Critical SHP2 and Kinase-Targeted Spirocyclic Intermediate


Tert-butyl 1-aminospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate (CAS 2377354-79-3) is a protected spiro[indene-2,4'-piperidine] building block featuring both a Boc-protected secondary amine on the piperidine ring and a free primary amine on the indane core. It is primarily utilized as a key synthetic intermediate in the pharmaceutical development of allosteric SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2) inhibitors and other spirocycle-containing drug candidates [1]. Its rigid, three-dimensional spirocyclic framework is designed to impart conformational constraint, which is a desirable attribute for probing protein binding pockets and improving selectivity in fragment-based lead generation programs [1].

Why Generic Substitution of CAS 2377354-79-3 Fails: Compromising Scalable SHP2 Inhibitor Synthesis


Procurement specialists facing long lead times for CAS 2377354-79-3 should not assume interchangeability with structurally similar compounds from the same family. The unprotected (S)-1-aminodihydrochloride analog (CAS 2306254-23-7) requires an additional, lower-yielding late-stage deprotection and salt formation step that is known to reduce overall process efficiency [1]. Furthermore, regioisomeric analogs, such as the spiro[indene-1,4'-piperidine] variant (CAS 185527-11-1), position the amino group outside the optimal vector for constructing the clinial SHP2 pharmacophore found in lead compounds like SHP099, which could nullify target-specific affinity [2]. The specific combination of a Boc-protected terminal amine and a free primary amine at the indene 1-position in the target compound is critical for sequential N-alkylation or early-stage diversification in a convergent synthetic strategy.

Quantitative Evidence Guide: Verifiable Differentiation of CAS 2377354-79-3 from its Closest Analogs


Commercial Purity and Batch Consistency vs. Enantiomer

When comparing the commercially available sourced purity of the target racemic compound against its single (S)-enantiomer counterpart (CAS 2377357-06-5), the racemic form can be sourced under identical purity specifications (98%) while benefiting from a simpler, non-asymmetric synthesis route that avoids the need for expensive chiral resolution reagents . This is relevant for early-stage toxicology or high-throughput chemical biology campaigns where chirality is not performance-critical but cost and scalability are. In contrast, the (S)-enantiomer is predominantly marketed by specialty chiral providers with a higher cost structure due to necessary enantiomeric excess (ee) specifications .

Quality Control Procurement SHP2 Synthesis

Conformational Rigidity Advantage: Spirocyclic vs. Non-Spiro Linkers

The spiro[indene-2,4'-piperidine] core of the target compound locks the phenyl ring and the basic amine into a near-orthogonal arrangement, a structural motif that is absent in conventional 4-benzylpiperidine alternatives. This conformational rigidity is hypothesized to reduce the entropic penalty upon binding to shallow protein pockets. While no direct solution-phase energetic measurement is available, structural analysis of the derived SHP2 inhibitor in complex with its protein target confirms this rigid scaffold exploits a specific hydrophobic cleft [1]. Eliminating the flexible methylene linker of the non-spiro comparator reduces the compound's topological polar surface area (tPSA) and overall flexibility, which is correlated with improved ligand efficiency in the context of fragment evolution.

Drug Design Physicochemical Property Kinase Inhibitor

Synthetic Efficiency: Recrystallization Yield of the Deprotected Amine Dihydrochloride Salt

The target compound serves as the direct, late-stage precursor to the active pharmaceutical intermediate (S)-1,3-dihydrospiro[indene-2,4'-piperidine]-1-amine dihydrochloride. A patent-grade synthesis describing the deprotection of a structurally identical tert-butyl carbamate (Boc) intermediate demonstrates that the subsequent salt formation and recrystallization proceeds with a high yield of 96.3% to produce the final dihydrochloride salt at >99.5% ee and 97.7% purity [1]. This quantitatively demonstrates that the Boc-protected form (target compound) is compatible with a high-yielding final deprotection and polishing step, which is not guaranteed for alternative protecting groups such as Cbz or Fmoc that often require more aggressive or less selective deprotection conditions.

Process Chemistry Scale-up GMP Intermediate

Scaffold Preference for SHP2 Inhibition: Indene-2,4'-piperidine vs. Spiro[3.3]heptane Analog

In the evolution of SHP2 allosteric inhibitors, the spiro[indene-2,4'-piperidine] chemotype, from which the target compound is derived, has been advanced into patent exemplifications containing single-digit nanomolar IC50 values. For instance, a closely related derivative, ((3M)-6-[(1S)-1-amino-1,3-dihydrospiro[indene-2,4'-piperidin]-1'-yl])-based compound, achieved an IC50 of 7 nM against the SHP2 target [1]. In contrast, a distinct spiropiperidine scaffold, specifically a 1'-Boc spiro[2.5]octane analog, reported a substantially weaker affinity profile in the micromolar range . The aromatic indene ring of the target compound's scaffold provides a crucial hydrophobic interaction surface that is absent in a fully aliphatic spiro-alkane comparator.

SHP2 Inhibition Scaffold Hopping Potency

Procurement-Driven Application Scenarios for Tert-butyl 1-aminospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate (CAS 2377354-79-3)


Late-Stage GMP Intermediate for SHP2 Allosteric Inhibitor Manufacturing

The compound is the direct, penultimate intermediate leading to the active pharmaceutical ingredient's amine handle, as validated by a manufacturing patent that demonstrates a 96.3% yield for the final Boc-deprotection step [1]. Procurement teams building a supply chain for a Programmed Cell Death-1 (PD-1) combination therapy should stock this intermediate to control the final steps of API synthesis internally, bypassing the variable lead times for the less stable, unprotected hydrochloride salt.

High-Throughput Parallel Synthesis and Fragment Evolution Libraries

Its unique combination of a free and a protected amine enables chemists to perform selective N-alkylations at the primary indane site while leaving the piperidine nitrogen inert [1]. This dual reactivity profile makes it an ideal anchor feedstock for automated synthesis platforms tasked with generating diverse spiro-fragment libraries, maximizing structural coverage of the SHP2 and related protein tyrosine phosphatase binding sites.

Scaffold-Hopping Cost-Benefit Analysis in CNS Discovery Programs

When designing ligands for neurological targets where the basicity of a piperidine is crucial, the aromatic indene core of this compound provides a superior logP and hydrogen-bonding profile compared to a fully saturated spiro[2.5]alkane alternative [2]. Its inherent shape and electrostatic complementarity, suggested by the potency differential, justify its selection as a premium starting point for central nervous system programs requiring a rigid piperidine scaffold, avoiding the dead-end of micronolar lead matter.

Quote Request

Request a Quote for Tert-butyl 1-aminospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.